2,6-Bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . They are highly polar compounds with a dipole moment of 3.61 and are completely soluble in water .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds with similar imidazole and purine structures. For instance, the one-pot synthesis of benzo[g]imidazo[1,2-a]quinolinedione derivatives shows the feasibility of creating complex molecules from simpler ones under mild conditions, highlighting the potential for generating diverse compounds with specific functional applications (Bayat et al., 2016).
Chemical Properties and Modeling
Studies on esters with imidazo[1,5-c]quinazoline-3,5-dione ring through spectral characterization and quantum-mechanical modeling have been crucial in understanding the electronic and structural properties of these compounds. This research is vital for predicting reactivity and stability, which are essential for various applications, including material science and pharmaceuticals (Hęclik et al., 2017).
Potential Applications in Material Science
The development of new materials with specific electrical or optical properties often utilizes compounds with imidazole rings. Research on reactive imidazole intermediates for the synthesis of functional cyclic carbonates demonstrates the compound's potential in creating polymers with biomedical applications due to their low cytotoxicity and high functionality (Olsson et al., 2014).
Photophysical Properties
Investigations into the photophysical properties of symmetrically substituted diketopyrrolopyrrole derivatives, which share structural similarities with the compound , suggest potential applications in optoelectronic materials. The study of these properties under varying conditions can offer insights into designing materials for electronic devices or sensors (Zhang et al., 2014).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Properties
IUPAC Name |
2,6-bis(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O4/c1-6-26-10-8-21-12(3)13(4)23-14-15(19-17(21)23)20(5)18(25)22(16(14)24)9-11-27-7-2/h6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYVYRUCPSVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCOCC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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